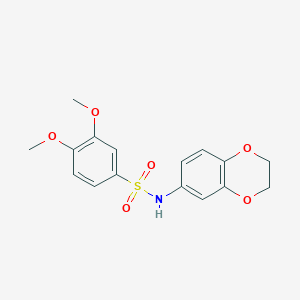![molecular formula C22H27N3O4S B3445110 1-[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3445110.png)
1-[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide
Overview
Description
1-[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide, commonly known as EPAC, is a potent and selective inhibitor of the cyclic AMP-responsive guanine nucleotide exchange factor (cAMP-GEF) EPAC1. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
EPAC acts as a selective inhibitor of the 1-[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide EPAC1, which plays a critical role in various cellular processes, such as cell proliferation, migration, and differentiation. By inhibiting EPAC1, EPAC disrupts cAMP signaling pathways, leading to downstream effects on various cellular processes. EPAC has also been shown to modulate the activity of various ion channels and receptors, further contributing to its physiological effects.
Biochemical and Physiological Effects:
EPAC has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, EPAC has been shown to inhibit cell proliferation and migration, induce apoptosis, and enhance the efficacy of chemotherapy. In cardiovascular cells, EPAC has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis. In neuronal cells, EPAC has been shown to enhance memory and learning, reduce anxiety and depression, and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
EPAC has several advantages for lab experiments, including its high purity, potency, and selectivity. EPAC is also relatively easy to synthesize and modify, making it a versatile tool for studying cAMP signaling pathways. However, EPAC also has some limitations, including its potential off-target effects and the need for careful dose optimization to avoid toxicity.
Future Directions
There are several future directions for EPAC research, including the development of more potent and selective EPAC inhibitors, the identification of novel EPAC downstream effectors, and the validation of EPAC as a therapeutic target in various diseases. The use of EPAC as a tool for studying cAMP signaling pathways is also likely to continue to expand, as researchers seek to understand the complex and dynamic nature of these pathways in various cellular contexts.
Scientific Research Applications
EPAC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, EPAC has been shown to inhibit cancer cell proliferation and migration, induce apoptosis, and enhance the efficacy of chemotherapy. In cardiovascular research, EPAC has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis. In neurological research, EPAC has been shown to enhance memory and learning, reduce anxiety and depression, and protect against neurodegenerative diseases.
properties
IUPAC Name |
1-[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-2-17-8-6-7-11-20(17)25(30(28,29)19-9-4-3-5-10-19)16-21(26)24-14-12-18(13-15-24)22(23)27/h3-11,18H,2,12-16H2,1H3,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWPQBIYICKKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3445027.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3445043.png)
![3-allyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3445050.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3445059.png)
![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3445061.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3445066.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B3445074.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3445081.png)
![N-allyl-3,5-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3445089.png)
![N-allyl-N'-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3445095.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3445117.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3445130.png)